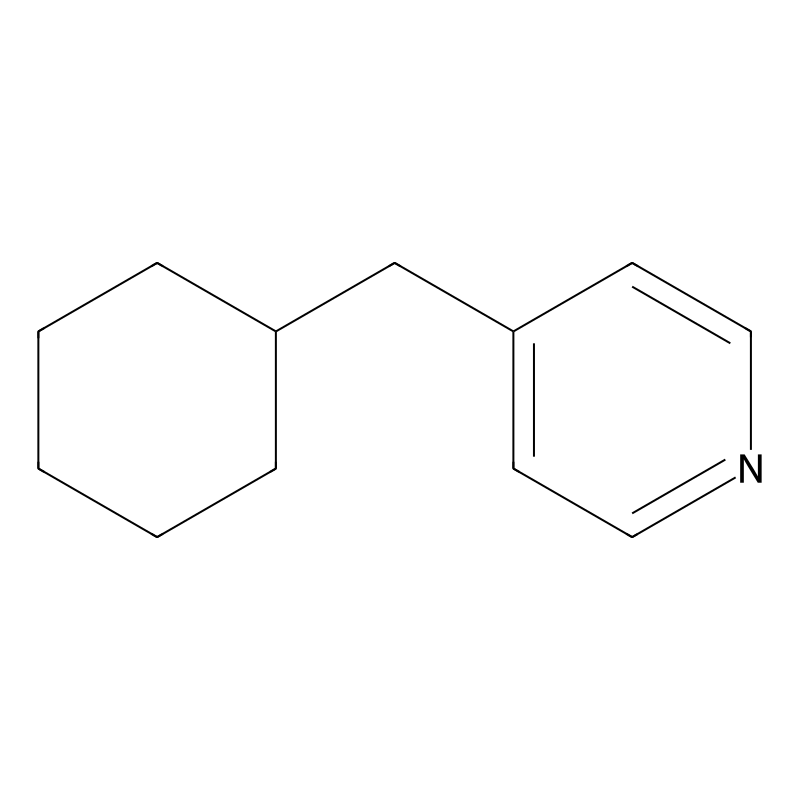4-(Cyclohexylmethyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
4-(Cyclohexylmethyl)pyridine is a pyridine derivative characterized by the presence of a cyclohexylmethyl group attached to the nitrogen-containing aromatic ring. This compound has gained attention in organic chemistry due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. Pyridine itself is a six-membered aromatic heterocycle with one nitrogen atom, and the introduction of the cyclohexylmethyl substituent alters its chemical properties, enhancing its reactivity and solubility in organic solvents.
The reactivity of 4-(Cyclohexylmethyl)pyridine can be attributed to the electron-rich nature of the pyridine ring, which allows for various chemical transformations. Key reactions include:
- Alkylation: The compound can undergo alkylation reactions, particularly at the C-4 position, facilitated by methods such as Minisci-type decarboxylative alkylation, which allows for selective functionalization without over-alkylation issues .
- Cross-Coupling Reactions: Utilizing nickel or copper catalysts, 4-(Cyclohexylmethyl)pyridine can participate in cross-coupling reactions with aryl halides to form biaryl compounds .
- Electrophilic Substitution: The presence of the cyclohexylmethyl group can influence electrophilic substitution reactions, impacting regioselectivity and reaction rates compared to unsubstituted pyridines.
Several synthetic approaches have been developed for the preparation of 4-(Cyclohexylmethyl)pyridine:
- Minisci Reaction: This method involves the direct C-4 alkylation of pyridines using carboxylic acid derivatives as alkyl donors. A maleate-derived blocking group can enhance selectivity and yield .
- Photochemical Methods: Recent advancements include photochemical cross-coupling techniques that allow for C-4 functionalization under mild conditions without the need for traditional catalysts .
- Traditional Methods: Classical methods such as the Chichibabin synthesis and various condensation reactions involving aldehydes and ammonia derivatives can also be adapted to synthesize this compound .
4-(Cyclohexylmethyl)pyridine has potential applications in:
- Pharmaceuticals: As a building block or intermediate in drug synthesis due to its ability to modify biological activity.
- Materials Science: Its unique properties may make it suitable for developing new materials or as a ligand in coordination chemistry.
- Agricultural Chemicals: Similar compounds are often explored for use in agrochemicals due to their biological activity.
Several compounds share structural similarities with 4-(Cyclohexylmethyl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylpyridine | Methyl group at C-4 | Commonly used as a solvent and reagent |
| 4-Ethylpyridine | Ethyl group at C-4 | Exhibits different solubility and reactivity |
| 2-Cyclohexylpyridine | Cyclohexyl group at C-2 | Different regioselectivity in reactions |
| 3-Cyclohexylpyridine | Cyclohexyl group at C-3 | May have distinct biological activities |
The uniqueness of 4-(Cyclohexylmethyl)pyridine lies in its specific substitution pattern and steric effects imparted by the cyclohexylmethyl group, which can significantly influence its chemical behavior compared to other pyridine derivatives.








